Cathinone
Overview
Description
Cathinone, also known as benzoylethanamine, is a naturally occurring monoamine alkaloid found in the shrub Catha edulis, commonly known as khat. It is chemically similar to ephedrine, cathine, meththis compound, and other amphetamines. This compound is the primary psychoactive component of khat, contributing to its stimulant effects .
Mechanism of Action
Target of Action
Cathinone, also known as Norephedrone, is a monoamine alkaloid found in the shrub Catha edulis (Khat) . The primary targets of this compound are the dopamine, serotonin, and norepinephrine reuptake transporters (DAT, SERT, and NET, respectively), as well as monoamine receptors . These targets play crucial roles in regulating mood, attention, reward, and motor control.
Mode of Action
This compound interacts with its targets by impairing the normal function of plasma membrane transporters for dopamine, norepinephrine, and serotonin . It acts on NET, DAT, and/or SERT as inhibitors, usually also inducing reverse transport of monoamines . This interaction results in an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing the transmission of signals across neurons .
Biochemical Pathways
This compound affects several biochemical pathways. It can induce neuroinflammation, dysregulate neurotransmitter systems, and alter monoamine transporters and receptors . The compound’s action on these pathways can lead to changes in mood, cognition, and behavior .
Pharmacokinetics
It is known that this compound can be absorbed through the oral mucosa
Result of Action
The molecular and cellular effects of this compound’s action include an increase in extracellular monoamine concentrations in the brain, thereby enhancing cell-to-cell monoamine signaling . This can result in psychostimulant effects similar to those of amphetamine and cocaine . In addition, a dose of 20 mg/kg of α-PVP, a synthetic this compound, was observed to significantly impact spatial learning and memory, as well as the brain mitochondrial protein yield and mitochondrial function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the availability and legal status of synthetic cathinones can affect their use and abuse . Additionally, the chemical structures of synthetic cathinones can be easily modified to circumvent existing legal restrictions, which can influence their action and effects
Biochemical Analysis
Biochemical Properties
Cathinone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary enzymes involved in the synthesis of this compound is L-phenylalanine ammonia lyase (PAL), which converts L-phenylalanine to cinnamic acid . This compound also interacts with monoamine transporters, such as dopamine, norepinephrine, and serotonin transporters, leading to increased levels of these neurotransmitters in the synaptic cleft . These interactions result in the stimulant and sympathomimetic effects of this compound.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by altering cell signaling pathways, gene expression, and cellular metabolism. This compound’s interaction with monoamine transporters leads to increased neurotransmitter levels, which can enhance cell signaling and neurotransmission . Additionally, this compound has been shown to affect gene expression by modulating the activity of transcription factors and other regulatory proteins . This can result in changes in cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with monoamine transporters and other biomolecules. This compound acts as a substrate for these transporters, leading to the release of neurotransmitters into the synaptic cleft . It also inhibits the reuptake of these neurotransmitters, prolonging their effects. This compound’s interaction with monoamine transporters can result in enzyme inhibition or activation, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable in aqueous solutions, but it can degrade over time, leading to a decrease in its potency . Long-term exposure to this compound has been shown to affect cellular function by altering gene expression and cellular metabolism . These changes can result in long-term effects on cell signaling and overall cell function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can produce stimulant effects, such as increased locomotor activity and enhanced cognitive function . At high doses, this compound can cause toxic or adverse effects, including neurotoxicity and cardiovascular complications . Threshold effects have been observed, where the effects of this compound become more pronounced at higher doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, including its synthesis from L-phenylalanine and its degradation in the body . Enzymes such as L-phenylalanine ammonia lyase (PAL) and other reductases play a role in the synthesis and metabolism of this compound . This compound’s interaction with these enzymes can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various transporters and binding proteins. It can easily permeate the blood-brain barrier, allowing it to exert its effects on the central nervous system . This compound’s interaction with monoamine transporters facilitates its distribution within the brain and other tissues . This can result in its localization and accumulation in specific regions, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it can exert its effects . These interactions can affect this compound’s activity and function, leading to changes in cellular processes and overall cell function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cathinone can be synthesized through various methods. One common synthetic route involves the condensation of propiophenone with ammonium acetate, followed by reduction with sodium borohydride. Another method includes the oxidation of ephedrine or pseudoephedrine using oxidizing agents like potassium permanganate or chromic acid .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale chemical reactors and controlled environments to ensure the purity and yield of the compound. The process often includes steps like crystallization, filtration, and purification to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: Cathinone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form norephedrine and norpseudoephedrine.
Reduction: Reduction of this compound leads to the formation of meththis compound.
Substitution: this compound can undergo substitution reactions, particularly at the amino group and the aromatic ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Norephedrine, norpseudoephedrine.
Reduction Products: Meththis compound.
Substitution Products: Various substituted cathinones.
Scientific Research Applications
Cathinone has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing various derivatives and analogs for research purposes.
Biology: Studied for its effects on neurotransmitter systems and its potential as a model compound for understanding stimulant effects.
Medicine: Investigated for its potential therapeutic uses, although its psychoactive properties limit its medical applications.
Industry: Utilized in the development of new psychoactive substances and as a reference standard in forensic analysis
Comparison with Similar Compounds
Cathinone is structurally and functionally similar to several other compounds, including:
Ephedrine: Shares a similar structure but lacks the ketone group present in this compound.
Meththis compound: A synthetic derivative of this compound with similar stimulant effects.
Mephedrone: A synthetic this compound with additional substituents on the aromatic ring, leading to different pharmacological properties.
Bupropion: An antidepressant that shares the β-keto structure with this compound
This compound’s uniqueness lies in its natural occurrence in khat and its specific stimulant effects, which are more potent than those of its analogs .
Properties
IUPAC Name |
(2S)-2-amino-1-phenylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7H,10H2,1H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAQLLVFLMYYJJ-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)C1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0050427 | |
Record name | (S)-(-)-Cathinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0050427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
BP: 93 °C at 0.8 mm Hg | |
Record name | Cathinone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7996 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Very soluble in ether, ethanol | |
Record name | Cathinone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7996 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Cathinone, the active principle of Catha edulis (khat), shows long-lasting analgesic effects when the tail-flick test is used in rats. The involvement of monoamines, endogenous opioids and stress in this analgesic effect was tested. Both early (30 min) and late (24 hr) analgesic effects of cathinone were prevented by reserpine or p-chlorophenylalanine, which deplete catecholamines or serotonin, respectively, and by nomifensine, which prevents neuronal uptake of biogenic amines and amphetamines. The same inhibitory effect was obtained with a high dose (4 mg/kg) of naloxone. However, rats made tolerant to morphine retained both early and late analgesic response to cathinone. The increase in plasma ACTH induced by the tail-flick test at 30 min and 24 hr was significantly enhanced by cathinone, in a naloxone-reversible way. However, the analgesic responses shown at these times were not prevented by either dexamethasone or adrenalectomy. ... The prolonged analgesia induced by cathinone is primarily due to an amphetamine-like activation of monoaminergic pathways, but requires the integrity of non-mu-opioid mechanisms. The involvement of the adrenohypophyseal axis in this cathinone effect is less probable., Infusion of khat leaves is an African traditional remedy used to treat airway diseases. The beneficial effects of khat are thought to be due to the activity of its main active component, cathinone. Cathinone inhibited electric field stimulation-induced acetylcholine release and the contractions of smooth muscle, which could be responsible for the beneficial effects seen in airway disease. The mechanism of action of this natural product appears to be via the activation of both pre-junctional alpha(2) adrenergic and 5-hydroxytryptamine 7 receptors. The present novel study describes how cathinone modulates airway tone, and may go some way to explaining the traditional use of khat as a remedy for the alleviation of respiratory disease symptoms., The alkaloid (-)-cathinone, which accounts for the stimulating properties of khat leaves, has a pharmacological profile closely resembling that of (+)-amphetamine. Since amphetamine is known to induce release at CNS serotonin storage sites, experiments were performed to determine whether (-)-cathinone also displays this aspect of amphetamine action. When the effects of (-)-cathinone and (+)-amphetamine on the release of radioactivity from rat striatal tissue prelabelled with 3H-serotonin were compared, it was found that (-)-cathinone had a releasing effect similar to that of (+)-amphetamine, although it was only one third as potent. Thus, the khat alkaloid (-)-cathinone appears to share an important effect of (+)-amphetamine on serotoninergic neurotransmission., The effects of (-)cathinone, the primary psychoactive alkaloid of the Khat plant, were compared to those of (+)amphetamine in the anterior caudate-putamen and the nucleus accumbens. In vivo microdialysis was used to measure extracellular levels of dopamine and metabolites in both regions of the brain simultaneously, after intraperitoneal administration of 0.8, 1.6 or 3.2 mg/kg of either drug (doses expressed as the salts). Both drugs increased levels of dopamine but decreased levels of metabolites in a dose-dependent manner. However, the relative magnitude of these effects depended upon the specific drug, the dose and area of the brain examined. At the largest dose used, amphetamine had a relatively greater effect than cathinone on dopamine in both caudate and accumbens. However, among smaller doses, this difference was only observed in the nucleus accumbens after administration of 1.6 mg/kg. The results also demonstrated a differential regional effect of both drugs at 3.2 mg/kg, in that both had a greater effect on dopamine in the caudate, as opposed to the accumbens. These findings demonstrate a functional heterogeneity of the striatum of the rat, that may be relevant to the understanding of both normal brain function and the neural responses to psychoactive drugs., For more Mechanism of Action (Complete) data for Cathinone (6 total), please visit the HSDB record page. | |
Record name | Cathinone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7996 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Pale yellow leaf from petroleum ether | |
CAS No. |
71031-15-7, 5265-18-9 | |
Record name | Cathinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71031-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cathinone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071031157 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cathinone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01560 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (S)-(-)-Cathinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0050427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S(-)-2-Amino-1-phenyl-1-propanone hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CATHINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/540EI4406J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cathinone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7996 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
46.5 °C | |
Record name | Cathinone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7996 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cathinone exert its stimulant effects?
A1: this compound and its synthetic analogs primarily act by disrupting the normal functioning of monoamine transporters in the brain. These transporters, namely the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are responsible for regulating the levels of the neurotransmitters dopamine, norepinephrine, and serotonin in the synaptic cleft, the space between neurons where neurotransmission occurs.
- Releasing agents: Some cathinones, like meththis compound, act as "releasers," causing the transporters to work in reverse, pumping out neurotransmitters into the synaptic cleft instead of reabsorbing them [].
- Reuptake inhibitors: Other cathinones, like MDPV (3,4-methylenedioxypyrovalerone), act primarily as "reuptake inhibitors," blocking the transporters from removing neurotransmitters from the synaptic cleft [].
Q2: What are the downstream effects of increased dopamine in the brain caused by this compound?
A2: Dopamine plays a crucial role in the brain's reward pathway, which is responsible for feelings of pleasure and motivation. Increased dopamine levels in this pathway, as seen with this compound use, lead to feelings of euphoria and reward, contributing to the addictive potential of these substances []. []
Q3: Does this compound affect other neurotransmitter systems besides dopamine?
A3: Yes, this compound and its analogs can also affect norepinephrine and serotonin systems to varying degrees. The balance of effects on these three neurotransmitter systems—dopamine, norepinephrine, and serotonin—contributes to the overall pharmacological profile of each specific this compound analog [].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C9H11NO, and its molecular weight is 149.19 g/mol.
Q5: Are there spectroscopic methods to identify this compound?
A5: Yes, various spectroscopic techniques are used to identify and characterize this compound, including:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates and identifies molecules based on their mass-to-charge ratio, providing a unique "fingerprint" for this compound [, ].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides detailed information about the structure and bonding of molecules, further confirming the identity of this compound [].
- Fourier-Transform Infrared (FTIR) Spectroscopy: This technique analyzes the characteristic vibrations of chemical bonds in a molecule, offering another tool for this compound identification [].
Q6: How do structural modifications of this compound affect its activity?
A6: Even slight changes to the this compound molecule can significantly alter its pharmacological properties, including potency, selectivity for monoamine transporters, and duration of action [, , ].
Q7: Can you provide some examples of how specific structural modifications affect this compound activity?
A7:
- Length of the α-carbon side chain: Increasing the length of the α-carbon side chain initially increases the potency for DAT inhibition and psychostimulant effects but then decreases with further lengthening, resulting in an inverted U-shape relationship [].
- N-substitution: Replacing the hydrogen atom on the nitrogen atom with alkyl groups, such as a methyl or ethyl group, can increase potency and alter the duration of action [, ].
- Aromatic ring substitutions: Adding substituents, like fluorine or methoxy groups, to the aromatic ring can influence the compound's selectivity for specific monoamine transporters and its metabolic stability [, ].
- Methylenedioxy group: The presence of a methylenedioxy group, as seen in methylone (3,4-methylenedioxymeththis compound) and MDPV, can increase potency and enhance serotonergic effects, potentially leading to more pronounced empathogenic and hallucinogenic effects [, ].
Q8: What are some of the acute toxic effects associated with this compound use?
A8: this compound and its analogs can produce a range of adverse effects, primarily due to their stimulant properties and disruption of monoamine neurotransmission [, ]. Common acute toxic effects include:
Q9: What analytical techniques are used to detect and quantify cathinones in biological samples?
A9:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used for the identification and quantification of cathinones in various biological matrices, including urine, blood, and hair [, ].
- Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers high sensitivity and selectivity for analyzing cathinones, particularly in complex biological matrices [, ].
- High-Performance Liquid Chromatography (HPLC): This technique can be used to separate and quantify cathinones in biological samples [].
Q10: Are there challenges in detecting and identifying new synthetic cathinones?
A10: Yes, the continuous emergence of new synthetic cathinones poses significant challenges for analytical detection and identification. The lack of readily available reference standards and the constantly evolving chemical structures make it difficult to keep analytical methods up-to-date [].
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